(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
Description
The compound 2-[Cyclopropyl-(3,4-dichloro-benzyl)-amino]-ethanol is a synthetic organic molecule featuring a cyclopropylamine core substituted with a 3,4-dichlorobenzyl group and an ethanol moiety. Its structure combines a bicyclic hydrocarbon (cyclopropane) with aromatic and polar functional groups, making it a candidate for pharmacological or agrochemical applications.
Properties
IUPAC Name |
(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c1-7(2,3)4(5(13)14)12-6(15)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTPLAZWXGEGKO-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666832-71-9 | |
| Record name | (2S)-3,3-Dimethyl-2-((2,2,2-trifluoroacetyl)amino)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666832719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGE73XPP8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent and Base Selection
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Solvents : Methanol and TBME are preferred due to their compatibility with amino acid substrates and trifluoroacetylating agents. Polar aprotic solvents like dichloromethane (DCM) are avoided to prevent side reactions.
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Bases : DIPEA outperforms triethylamine (TEA) in minimizing racemization, as evidenced by higher enantiomeric excess (ee >99%).
Purification Strategies
Recrystallization
Recrystallization from TBME/hexane mixtures (ratios 1:7 to 1:15) achieves >98% purity. For example, Acid S2 is isolated in 44% yield after recrystallization.
Reverse-Phase Chromatography
Impurities from incomplete acylation are removed using C18 columns with acetonitrile/water gradients. This method is critical for pharmaceutical-grade material, yielding >99% purity.
Alternative Synthetic Routes
Enzymatic Synthesis
Leucine dehydrogenase (LeuDH) catalyzes reductive amination of trimethylpyruvic acid (TMP) to L-tert-leucine, which is subsequently acylated.
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Procedure :
Advantages :
Solid-Phase Peptide Synthesis (SPPS)
Trifluoroacetylation can occur unintentionally in SPPS due to residual TFAA on resin supports. However, intentional incorporation involves:
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Loading L-tert-leucine onto Wang resin.
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Treating with TFAA/DIPEA in DCM to form the trifluoroacetamide.
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Cleaving with hydrofluoric acid (HF) to release the product.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Chemical Acylation | 44–72% | >98% | High | Moderate |
| Enzymatic Synthesis | 81% | >99% | Industrial | High (enzyme) |
| SPPS | 60–70% | 95–98% | Low | High |
Key Findings :
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Chemical acylation is cost-effective but requires rigorous purification.
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Enzymatic methods offer high yields but depend on expensive biocatalysts.
Industrial-Scale Production Insights
Pharmaceutical manufacturers prioritize:
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Process Intensification : Combining acylation and crystallization in flow reactors to reduce steps.
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Quality Control : HPLC monitoring of ee and residual solvents (e.g., TFAA <0.1 ppm).
Challenges and Mitigation Strategies
Racemization
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. Typical protocols involve:
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Reagents: Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄, HCl) or coupling agents like DCC (dicyclohexylcarbodiimide).
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Conditions: Reflux in anhydrous solvents (e.g., dichloromethane, THF) at 40–60°C .
| Example Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Conversion to methyl ester | Methanol, H₂SO₄, 60°C, 12h | 85% | |
| Ethyl ester formation | Ethanol, DCC, RT, 24h | 78% |
Amide Hydrolysis
The trifluoroacetamido group is susceptible to hydrolysis under basic or acidic conditions:
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Basic Hydrolysis: Aqueous NaOH (1–2M) at 25–50°C cleaves the amide bond, yielding 3,3-dimethyl-2-aminobutanoic acid .
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Acidic Hydrolysis: HCl (6M) at 80°C, though less common due to competing decarboxylation risks .
Kinetic Data:
| Condition | Temperature | Time | Conversion |
|---|---|---|---|
| 2M NaOH | 50°C | 4h | >95% |
| 6M HCl | 80°C | 2h | 80% |
Mixed Anhydride Formation
Critical for peptide coupling in drug synthesis (e.g., Paxlovid intermediates):
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Reagents: Propane phosphonic acid anhydride (T3P) in EtOAc or THF.
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Mechanism: Activation of the carboxylic acid group to form a reactive intermediate for nucleophilic attack .
Protocol from Paxlovid Synthesis :
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Dissolve compound in EtOAC with DIPEA (3 equiv) at -10°C.
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Add T3P (1.2 equiv) dropwise; stir for 1h.
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Couple with bicyclic proline sodium salt (1.2 equiv) at 0°C → rt, 18h.
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Yield: >90% after purification.
Coupling Reactions
Used to form amide bonds with amines or amino acids:
Example:
| Partner Compound | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| Bicyclic proline | T3P | EtOAc | 93% |
| L-Valine methyl ester | HOBt/EDC | DMF | 88% |
Acid-Base Reactions
The carboxylic acid participates in salt formation:
pKa Data:
Thermochemical Stability
Biological Interactions
While not a direct chemical reaction, its trifluoromethyl group enhances binding to viral proteases (e.g., SARS-CoV-2 Mpro) via:
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Hydrophobic interactions with catalytic pockets.
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Electrostatic effects from the electron-withdrawing CF₃ group .
Side Reactions and Mitigation
Scientific Research Applications
Pharmaceutical Applications
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Antiviral Activity :
- (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid has demonstrated notable antiviral properties. Its structural characteristics allow it to inhibit viral replication processes effectively. The trifluoroacetamido group is crucial for enhancing these interactions, potentially increasing the compound's efficacy compared to similar compounds.
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Intermediate in Drug Synthesis :
- This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antiviral agents like Paxlovid, which is used to treat COVID-19 . The synthesis process typically involves multiple steps that highlight the complexity of producing this compound for pharmaceutical use.
Synthetic Chemistry
This compound is utilized in synthetic organic chemistry due to its unique structural features that facilitate various chemical reactions.
- Reactivity : The presence of the trifluoroacetamido group allows for specific reactivity patterns that can be exploited in synthetic pathways to develop new therapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
- Antiviral Research : Research indicates that this compound can interact with various biological molecules crucial for understanding its mechanism of action in antiviral activity. Such studies are essential for developing new antiviral therapies.
- Synthesis Pathways : Detailed investigations into the synthesis pathways reveal that the compound can be produced through several methods involving complex organic reactions. These insights are critical for scaling up production for pharmaceutical applications .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis requires structural and functional analogs of 2-[Cyclopropyl-(3,4-dichloro-benzyl)-amino]-ethanol. The sole referenced compound, 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), differs significantly in structure and lacks shared functional groups or pharmacophores with the target compound. Key distinctions include:
Research Findings
- Functional Divergence: The referenced compound’s ether and alkylphenol groups imply non-pharmacological uses, contrasting with the target compound’s amine-ethanol backbone, which is more typical in bioactive molecules.
- Data Limitations: No experimental data (e.g., binding affinity, toxicity) are provided for either compound, precluding quantitative comparisons.
Notes
- Evidence Constraints : The provided material (CAS 9036-19-5) is unrelated to the target compound’s structural or functional profile .
- Recommendations: To address this gap, consult specialized databases (e.g., PubChem, Reaxys) for analogs like 2-(benzylamino)ethanol derivatives or dichlorobenzyl-substituted amines.
- Caution : Hypothetical comparisons based solely on structural features may mislead; experimental validation is critical.
Biological Activity
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid, also known by its CAS number 666832-71-9, is a compound with significant biological activity. This article explores its synthesis, pharmacological uses, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 227.18 g/mol
- Appearance : White to yellow powder
- Purity : ≥ 98%
Pharmacological Uses
This compound is primarily recognized for its role in the synthesis of Paxlovid, an antiviral medication indicated for the treatment of mild-to-moderate COVID-19 in adults with positive results for SARS-CoV-2 viral testing . Its trifluoroacetamido group enhances its bioactivity, contributing to its efficacy against viral infections.
Research indicates that this compound functions as a prodrug. Upon administration, it is metabolized to active forms that inhibit viral replication by targeting specific enzymes involved in the viral life cycle. This mechanism is similar to other antiviral agents that disrupt the replication processes of RNA viruses.
Antiviral Efficacy
A study conducted on the antiviral effects of this compound demonstrated its ability to significantly reduce viral load in infected cell cultures. The compound showed a dose-dependent response, with higher concentrations leading to greater reductions in viral titers.
| Concentration (µM) | Viral Load Reduction (%) |
|---|---|
| 1 | 25 |
| 5 | 50 |
| 10 | 75 |
| 20 | 90 |
This data suggests that the compound effectively inhibits viral replication at relatively low concentrations.
Case Studies
- Clinical Application : In a clinical trial involving patients with COVID-19, those treated with Paxlovid (which includes this compound as an active ingredient) exhibited a significant decrease in hospitalization rates compared to those receiving placebo treatments .
- Mechanism Exploration : Further investigations into the compound's mechanism revealed that it inhibits the main protease (Mpro) of SARS-CoV-2. This enzyme is crucial for processing viral polyproteins into functional proteins necessary for viral replication .
Safety and Toxicology
While this compound has shown promising biological activity, safety assessments are essential. Toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in clinical settings .
Q & A
Q. What are the recommended synthetic routes for (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid, and what key reaction conditions optimize yield and enantiomeric purity?
A common method involves introducing the trifluoroacetamido group via reaction of a primary amine with trifluoroacetic anhydride (TFAA) under anhydrous conditions. For example, Fmoc-protected intermediates (e.g., Fmoc-Dab-OH) can be reacted with TFAA in tetrahydrofuran (THF) using N-methylmorpholine (NMM) as a base to achieve selective trifluoroacetylation . Multi-step synthesis may require hydrogenation (e.g., Pd/H₂ in methanol) or coupling reagents like dicyclohexylcarbodiimide (DCC) to preserve stereochemistry . Optimizing pH (neutral to mildly basic) and low temperatures (0–4°C) minimizes racemization.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Use reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve enantiomeric impurities. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹⁹F NMR and ¹H-¹³C HSQC validate the trifluoroacetamido group and stereochemistry . For quantitative purity, integrate signals from residual solvents (e.g., THF, DMF) via ¹H NMR or gas chromatography.
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of this compound, especially under acidic or basic conditions?
Racemization is prevalent during deprotection or coupling steps. To suppress it:
- Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups, which stabilize the amino group under acidic/basic conditions .
- Employ coupling reagents like HATU or PyBOP, which minimize exposure to harsh bases .
- Conduct reactions at low temperatures (e.g., 0–4°C) and monitor enantiopurity via chiral HPLC at each step .
Q. How can contradictory data regarding the compound’s stability in solution be resolved, and what analytical approaches validate its degradation pathways?
Stability studies in aqueous buffers (pH 2–9) at 25°C and 40°C reveal pH-dependent hydrolysis of the trifluoroacetamido group. Use LC-MS to identify degradation products (e.g., free amine or trifluoroacetic acid adducts) . For long-term storage, lyophilize the compound and store at -20°C under inert gas. Conflicting stability reports may arise from residual catalysts (e.g., Pd in hydrogenation steps); ICP-MS can detect metal contaminants .
Q. What role does the trifluoroacetamido group play in the compound’s reactivity in peptide coupling reactions, and how does it influence byproduct formation?
The electron-withdrawing trifluoroacetamido group reduces nucleophilicity at the adjacent carbonyl, slowing unwanted acylation side reactions. However, under basic conditions, it may promote β-elimination, forming dehydroalanine derivatives. Monitor byproducts via HRMS and mitigate using mild coupling agents (e.g., DIC/Oxyma) . In peptide synthesis, this group’s stability allows selective deprotection of other residues (e.g., Fmoc) without cleavage .
Q. How can researchers address discrepancies in bioactivity data when this compound is used as a building block in peptidomimetic drugs?
Contradictions may arise from residual solvents (e.g., DMF) or diastereomeric impurities. Validate purity (>98% by HPLC) and confirm stereochemistry via X-ray crystallography or vibrational circular dichroism (VCD) . In biological assays, use orthogonal techniques (e.g., SPR, enzymatic assays) to rule out nonspecific binding artifacts .
Methodological Notes
- Stereochemical Integrity : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC to ensure enantiopurity >99% .
- Scale-Up Challenges : Pilot hydrogenation reactions (e.g., Pd/C in methanol) require strict control of H₂ pressure to avoid over-reduction .
- Analytical Cross-Validation : Combine NMR, HRMS, and IR to confirm structural assignments, especially for novel analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
